molecular formula C19H21ClN2O4S B11160530 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxybenzyl)benzamide

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxybenzyl)benzamide

Cat. No.: B11160530
M. Wt: 408.9 g/mol
InChI Key: FFGOQDGRFVRCLQ-UHFFFAOYSA-N
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Description

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxybenzyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a dioxido-thiazinan ring, and a methoxybenzyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxybenzyl)benzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Benzamide Core: This step involves the reaction of 2-chlorobenzoic acid with an amine to form the benzamide core.

    Introduction of the Thiazinan Ring: The thiazinan ring can be introduced through a cyclization reaction involving a suitable sulfur-containing precursor.

    Oxidation to Form the Dioxido Group: The thiazinan ring is then oxidized to introduce the dioxido groups.

    Attachment of the Methoxybenzyl Group: Finally, the methoxybenzyl group is attached through a substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chloro group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxybenzyl)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in This compound may confer distinct chemical and biological properties, making it a valuable compound for specific applications. Its uniqueness lies in the presence of the dioxido-thiazinan ring and the methoxybenzyl group, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-[(2-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C19H21ClN2O4S/c1-26-18-7-3-2-6-14(18)13-21-19(23)16-9-8-15(12-17(16)20)22-10-4-5-11-27(22,24)25/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,21,23)

InChI Key

FFGOQDGRFVRCLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl

Origin of Product

United States

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